molecular formula C25H27N3O3S B244707 4-propoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

4-propoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

Cat. No. B244707
M. Wt: 449.6 g/mol
InChI Key: KBHNQLYQPLUBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-propoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and has been found to have a significant impact on various biological processes. In

Mechanism of Action

The mechanism of action of 4-propoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been found to inhibit Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. This inhibition leads to the suppression of B-cell activation and proliferation, which is beneficial in the treatment of B-cell malignancies. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which is beneficial in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-propoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide have been studied extensively. It has been found to have a significant impact on various biological processes, including cancer, inflammation, and autoimmune diseases. It has been found to inhibit BTK, which is a key enzyme in the B-cell receptor signaling pathway, leading to the suppression of B-cell activation and proliferation. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to the suppression of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-propoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments include its specificity for BTK inhibition, its anti-inflammatory properties, and its immunomodulatory effects. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and its lack of selectivity for other kinases.

Future Directions

There are several future directions for the study of 4-propoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of B-cell malignancies, inflammatory diseases, and autoimmune diseases. Another direction is to study its potential toxicity and side effects in greater detail. Additionally, there is a need for the development of more selective BTK inhibitors to minimize off-target effects.

Synthesis Methods

The synthesis of 4-propoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves multiple steps. The first step involves the reaction of 4-bromoaniline with 2-thiophenecarboxylic acid to form 4-[4-(2-thienylcarbonyl)phenyl]aniline. In the second step, this compound is reacted with piperazine to form 4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenylamine. Finally, the amine group is protected by reacting it with 4-propoxybenzoyl chloride to form 4-propoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide.

Scientific Research Applications

The scientific research application of 4-propoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is mainly focused on its potential therapeutic applications. This compound has been found to have a significant impact on various biological processes, including cancer, inflammation, and autoimmune diseases. It has been studied as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Additionally, it has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases, such as rheumatoid arthritis. Furthermore, it has been found to have immunomodulatory effects and has been studied as a potential treatment for autoimmune diseases, such as multiple sclerosis.

properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

4-propoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C25H27N3O3S/c1-2-17-31-22-11-5-19(6-12-22)24(29)26-20-7-9-21(10-8-20)27-13-15-28(16-14-27)25(30)23-4-3-18-32-23/h3-12,18H,2,13-17H2,1H3,(H,26,29)

InChI Key

KBHNQLYQPLUBPO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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